molecular formula C15H11ClN2O3S B5868807 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole

Cat. No.: B5868807
M. Wt: 334.8 g/mol
InChI Key: QKBGPKPHAXCKNV-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique combination of a chlorophenyl group, a sulfanyl group, a methoxy group, and a nitro group attached to the indole core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
  • 2-[(4-Chlorophenyl)sulfanyl]ethylidene malononitrile
  • 5-[(4-Chlorophenyl)sulfanyl]-2,4-quinazolinediamine

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and nitro groups on the indole ring, along with the chlorophenyl sulfanyl group, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGPKPHAXCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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